An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-cyanonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyanonicotinic acid, identified by the CAS number 914637-97-1 , is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile group, and a bromine atom on a pyridine scaffold—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and insights into its applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic positioning of its functional groups makes it an invaluable tool for structure-activity relationship (SAR) studies and the construction of complex, biologically active molecules.
Physicochemical Properties of 5-Bromo-2-cyanonicotinic Acid
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. The properties of 5-Bromo-2-cyanonicotinic acid are summarized below, providing a foundational dataset for its use in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 914637-97-1 | [1] |
| Molecular Formula | C₇H₃BrN₂O₂ | [1] |
| Molecular Weight | 227.01 g/mol | [1] |
| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid | [1] |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br | [1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | N/A |
| Melting Point | Not explicitly reported, but expected to be a high-melting solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol | N/A |
Synthesis of 5-Bromo-2-cyanonicotinic Acid
While a direct, one-pot synthesis for 5-Bromo-2-cyanonicotinic acid is not extensively documented in readily available literature, a plausible and scientifically sound multi-step synthetic pathway can be devised based on established organic chemistry principles. The most logical approach involves the synthesis of a key intermediate, 5-bromonicotinic acid, followed by the introduction of the cyano group.
Part 1: Synthesis of the Precursor - 5-Bromonicotinic Acid
A robust and commonly employed method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid. This reaction is typically facilitated by the use of thionyl chloride and a catalyst.
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid
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Reagents:
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Nicotinic acid
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Thionyl chloride (SOCl₂)
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Bromine (Br₂)
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Powdered iron (catalyst)
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4N Potassium Hydroxide (KOH) solution
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Isopropyl alcohol (for recrystallization)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 mL, 0.96 mol), and powdered iron (e.g., 1 g, 2 wt%) is prepared.
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The mixture is heated to approximately 70-80°C with stirring.
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Bromine (e.g., 40 mL, 0.78 mol) is added dropwise over a period of 2 hours, maintaining the temperature. The thionyl chloride converts the carboxylic acid to an acyl chloride, which is more reactive towards electrophilic aromatic substitution. The iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the bromination of the electron-deficient pyridine ring.
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After the addition is complete, the reaction mixture is refluxed for 6-14 hours.
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Upon completion, the excess thionyl chloride and bromine are removed by distillation under reduced pressure.
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The residue is cooled in an ice bath, and a 4N KOH solution is carefully added to hydrolyze the acyl chloride and neutralize the reaction mixture to a pH of approximately 2.5-3.0. This precipitates the 5-bromonicotinic acid.
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The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as isopropyl alcohol to yield pure 5-bromonicotinic acid.
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Part 2: Proposed Synthesis of 5-Bromo-2-cyanonicotinic Acid via Sandmeyer-type Reaction
With 5-bromonicotinic acid in hand, the introduction of the cyano group at the 2-position can be envisioned through a sequence involving amination followed by a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3][4]
Proposed Experimental Protocol: Synthesis of 5-Bromo-2-cyanonicotinic Acid
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Step 2a: Synthesis of 2-Amino-5-bromonicotinic Acid (Hypothetical Intermediate)
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This step would likely involve a nucleophilic aromatic substitution (SNAr) on a 2-halo-5-bromonicotinic acid derivative. For instance, starting with 2-chloro-5-bromonicotinic acid, reaction with ammonia or a protected amine source under pressure and/or with a copper catalyst could yield the desired 2-amino intermediate. The electron-withdrawing nature of the carboxylic acid and the bromine atom would facilitate this substitution.[5][6]
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Step 2b: Diazotization and Cyanation (Sandmeyer Reaction)
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The 2-amino-5-bromonicotinic acid is dissolved in a cold aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) at 0-5°C.
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A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary aromatic amine into a diazonium salt.[3]
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The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) dissolved in an aqueous solution of sodium or potassium cyanide. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide nucleophile, leading to the formation of 5-Bromo-2-cyanonicotinic acid with the evolution of nitrogen gas.[2][4]
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The reaction mixture is then carefully acidified to precipitate the final product, which can be collected by filtration and purified by recrystallization.
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Caption: Application logic of 5-Bromo-2-cyanonicotinic acid in drug discovery.
Safety and Handling
As with any laboratory chemical, 5-Bromo-2-cyanonicotinic acid and its precursors should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the title compound is not widely available, data for the closely related 5-bromonicotinic acid provides a useful surrogate for assessing potential hazards.
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Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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-
First Aid:
-
If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
5-Bromo-2-cyanonicotinic acid is a valuable and highly versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The synthetic routes, while multi-stepped, rely on well-established and reliable chemical transformations. Its demonstrated and potential applications in the synthesis of kinase inhibitors and other biologically active compounds ensure its continued importance for researchers and scientists in the pharmaceutical industry. Proper handling and adherence to safety protocols are essential when working with this and related chemical intermediates.
References
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The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-cyanonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
- CN120787216A - Gpr35 modulators. (n.d.). Google Patents.
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PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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